BenchChemオンラインストアへようこそ!

Befotertinib

Tolerability Safety Drug Comparison

Befotertinib (D-0316) is a third-generation EGFR TKI with demonstrated superiority in CNS penetration (iORR 57.1% in measurable brain metastases) and distinct activity against uncommon EGFR mutations (G719A, E709K, Del18) not shared by all in-class compounds. Its final OS of 31.5 months (Phase II) provides a competitive benchmark for T790M-resistant NSCLC studies. The elevated Grade ≥3 TRAE risk (RR 3.96 vs. osimertinib) makes it a critical tool compound for TKI-associated toxicity mechanism research. Prioritize for preclinical CNS oncology and uncommon-mutation screening projects where pharmacological differentiation from osimertinib and furmonertinib is essential.

Molecular Formula C29H32F3N7O2
Molecular Weight 567.6 g/mol
CAS No. 1835667-63-4
Cat. No. B3324377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBefotertinib
CAS1835667-63-4
Molecular FormulaC29H32F3N7O2
Molecular Weight567.6 g/mol
Structural Identifiers
SMILESCN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)CC(F)(F)F)OC
InChIInChI=1S/C29H32F3N7O2/c1-6-27(40)34-22-15-23(26(41-5)16-25(22)38(4)14-13-37(2)3)36-28-33-12-11-21(35-28)20-17-39(18-29(30,31)32)24-10-8-7-9-19(20)24/h6-12,15-17H,1,13-14,18H2,2-5H3,(H,34,40)(H,33,35,36)
InChIKeyUSOCZVZOXKTJTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Befotertinib (CAS 1835667-63-4) Technical Profile for NSCLC Research


Befotertinib (D-0316) is an orally bioavailable, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed for potent and selective inhibition of both EGFR sensitizing mutations (exon 19 deletions, L858R) and the T790M resistance mutation [1]. This small molecule demonstrates enhanced central nervous system (CNS) penetration for the research of brain metastases in non-small cell lung cancer (NSCLC) [2]. The compound has been approved in China for second-line treatment of locally advanced or metastatic NSCLC with a confirmed T790M mutation and for first-line use in certain EGFR-mutation positive cases [3].

Why In-Class EGFR TKI Substitution with Befotertinib Requires Scientific Justification


Despite belonging to the same class of third-generation EGFR TKIs, Befotertinib cannot be considered a direct substitute for its analogs like Osimertinib, Furmonertinib, or Aumolertinib. Head-to-head and cross-trial analyses reveal distinct quantitative differences in critical performance metrics. Notably, Befotertinib demonstrates a significantly different toxicity profile, exhibiting a substantially higher risk of Grade ≥3 treatment-related adverse events (TRAEs) compared to other 3G TKIs [1]. Conversely, cross-trial data suggest it may offer a more profound overall survival (OS) benefit in pretreated T790M-positive NSCLC [2]. Furthermore, its in vitro activity against specific uncommon EGFR mutations, such as G719A and E709K, is not shared by all in-class compounds [3]. Substitution without considering these specific, quantifiable differentiations could lead to compromised research outcomes or safety profiles.

Quantitative Head-to-Head and Cross-Study Differentiation Evidence for Befotertinib


Befotertinib Exhibits 4-Fold Higher Risk of Severe Adverse Events Compared to Osimertinib

In a Bayesian network meta-analysis of first-line therapies for advanced EGFR-mutated NSCLC, befotertinib demonstrated a significantly elevated risk of grade ≥3 treatment-related adverse events (TRAEs) compared to other third-generation EGFR TKIs. The risk ratio (RR) for befotertinib was 3.96 (95% CrI: 2.35–7.17), a near four-fold increase relative to the comparator osimertinib [1].

Tolerability Safety Drug Comparison

Befotertinib Shows Improved Overall Survival vs. Cross-Trial Third-Generation EGFR TKI Comparators in T790M+ NSCLC

In a phase 2 single-arm study (NCT03861156) of pretreated patients with EGFR T790M-mutated NSCLC, befotertinib at a 75-100 mg dose achieved a median overall survival (OS) of 31.5 months [1]. This is numerically longer than the cross-trial median OS of 26.8 months reported for osimertinib in the comparable second-line setting of the AURA3 trial [1][2].

Efficacy Survival NSCLC

Befotertinib Demonstrates In Vitro Efficacy Against Specific Exon 18 Uncommon EGFR Mutations

In Ba/F3 cell models, both furmonertinib and befotertinib showed growth inhibitory activity against the uncommon exon 18 mutations Del18, E709K, and G719A [1]. In contrast, the study noted that other third-generation EGFR TKIs (almonertinib, lazertinib, and rezivertinib) were not active against these same exon 18 mutations [1].

Selectivity Mutation Resistance

Befotertinib Demonstrates Superior Progression-Free Survival vs. Icotinib in First-Line Therapy

In a Phase III randomized controlled trial (IBIO-103, NCT04206072) comparing first-line therapies for advanced NSCLC with common EGFR mutations, befotertinib significantly prolonged progression-free survival (PFS) compared to the first-generation TKI icotinib [1]. The median PFS was 22.1 months for befotertinib versus 13.8 months for icotinib, resulting in a 60% improvement [1].

Progression-Free Survival First-Line EGFR mutation

Befotertinib Achieves High Intracranial Response Rate in T790M+ NSCLC Patients with Brain Metastases

In the phase 2 single-arm study (NCT03861156) of pretreated T790M-mutant NSCLC patients, befotertinib (75-100 mg dose cohort) demonstrated an intracranial objective response rate (iORR) of 57.1% in patients with measurable brain lesions [1]. This compares favorably to the cross-trial iORR of 54% reported for osimertinib 80 mg in the pooled analysis of the AURA extension and AURA2 studies [2].

Brain Metastases Intracranial Activity CNS Penetration

Befotertinib Delivers High Objective Response Rate in T790M+ NSCLC Comparable to Osimertinib

In a Phase II single-arm study of befotertinib in pretreated patients with EGFR T790M-mutated NSCLC (NCT03861156, Cohort B), the objective response rate (ORR) was 67.6% as assessed by an independent review committee [1]. This response rate is in line with the ORR of 71% observed for osimertinib in the pivotal AURA3 Phase III trial for the same patient population [2].

Response Rate T790M Efficacy

Evidence-Backed Research Applications for Befotertinib (CAS 1835667-63-4) Procurement


Investigating Superior CNS Penetration in NSCLC Brain Metastasis Models

Given its demonstrated high intracranial objective response rate (iORR) of 57.1% in patients with measurable brain metastases [1], befotertinib is an ideal compound for preclinical and clinical studies focusing on the treatment and mechanisms of EGFR-mutant NSCLC brain metastases. Its favorable brain penetration profile, as noted in product documentation, makes it a superior research tool for evaluating CNS efficacy compared to earlier-generation EGFR TKIs.

Developing Second-Line Therapeutic Strategies for T790M+ NSCLC with an OS Benefit Focus

Befotertinib's final overall survival (OS) data of 31.5 months from its pivotal Phase II study [1] positions it as a critical compound for research into second-line NSCLC therapies. This OS figure provides a specific and competitive benchmark for designing and evaluating new combination regimens or novel therapies in the T790M-resistant setting.

Screening for Selective Activity Against Uncommon Exon 18 EGFR Mutations

As confirmed by in vitro data showing activity against the Del18, E709K, and G719A mutations [1], befotertinib should be prioritized for procurement in projects involving the screening of compounds or development of therapies for NSCLC driven by these specific uncommon mutations. Its activity profile offers a distinct advantage over other 3G TKIs that are inactive against these variants.

Benchmarking Toxicity in In Vivo Tolerability Studies

Due to its well-documented and significantly elevated risk of grade ≥3 adverse events (RR 3.96 vs. osimertinib) [1], befotertinib serves as a valuable positive control or a tool compound for investigating the mechanisms of TKI-associated toxicities in in vivo models. It provides a distinct and quantifiable safety profile that is different from its in-class competitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Befotertinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.